
Technical Guide: Methyl 2-nonenoate in Plant
Systems

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Methyl 2-nonenoate

CAS No.: 37822-76-7

Cat. No.: B7804197

Get Quote

Occurrence, Biosynthesis, and Analytical Protocols
Executive Summary
Methyl 2-nonenoate (CAS: 111-79-5), also known as Neofolione or Melon Nonenoate, is an

unsaturated ester prized for its diffusive, green, violet-like, and melon-like olfactory profile.

While widely used as a synthetic "nature-identical" ingredient to replicate the scent of Violet

Leaf (Viola odorata) and Cucumber (Cucumis sativus), its confirmed natural occurrence is

specific and distinct.

This guide delineates the validated botanical sources of Methyl 2-nonenoate, specifically

isolating its presence in Hops (Humulus lupulus) and microbial systems, while clarifying its role

as a biosynthetic metabolite derived from fatty acid degradation.

Chemical Profile & Physicochemical Properties[1][2]
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Property Specification

IUPAC Name Methyl (E)-non-2-enoate

Molecular Formula C₁₀H₁₈O₂

Molecular Weight 170.25 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile Green, Violet-like, Melon, Waxy, Fruity

LogP ~3.5 (Lipophilic)

Boiling Point 227°C (at 760 mmHg)

Solubility Insoluble in water; Soluble in ethanol, oils

Isomerism
Predominantly trans (E) in commercial

synthesis; natural isomerism varies

Natural Occurrence & Botanical Distribution
Contrary to common misconceptions in perfumery marketing, Methyl 2-nonenoate is not the

primary constituent of Violet Leaf Absolute (which is dominated by 2,6-nonadienal). Its definitive

identification in nature is rare and specific.[1]

Primary Confirmed Source: Humulus lupulus (Hops)
Analytical studies of the essential oil of Hops have identified Methyl 2-nonenoate as a volatile

constituent contributing to the "green" and "fatty" notes of the oil.

Location: Lupulin glands of the female flower cones.

Role: Contributes to the complex volatile fraction alongside humulene, myrcene, and other

esters.

Concentration: Trace to minor component (< 0.5% of total volatiles), varying by cultivar.

Microbial Origin: Zygosaccharomyces rouxii
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Recent metabolomic studies have identified Methyl 2-nonenoate as a specific volatile marker

for the contamination of Jujube Honey by the osmotolerant yeast Zygosaccharomyces rouxii.[2]

Mechanism: The yeast metabolizes free fatty acids present in the honey/nectar matrix,

performing beta-oxidation and subsequent methylation as a stress response or detoxification

mechanism.

The "Violet" Distinction
Viola odorata: While Methyl 2-nonenoate is used to reconstitute violet scents, the natural

absolute is characterized by (2E,6Z)-nonadienal and (2E,6Z)-nonadienol. Methyl 2-
nonenoate serves as a stable, structural analog in formulation but is not the dominant

natural chromophore in the plant itself.

Biosynthetic Mechanisms
The formation of Methyl 2-nonenoate in plants follows the Lipoxygenase (LOX) Pathway,

specifically the degradation of C18 fatty acids (Linoleic Acid).

Pathway Logic
Precursor: Linoleic Acid (C18:2).

Oxygenation: Lipoxygenase (LOX) attacks the C-9 position to form 9-Hydroperoxide.

Cleavage: Hydroperoxide Lyase (HPL) cleaves the chain to yield a C9 aldehyde (Nonen-1-

al).

Oxidation: The aldehyde is oxidized to 2-Nonenoic Acid.

Methylation: An O-methyltransferase (OMT) transfers a methyl group from S-Adenosyl

Methionine (SAM) to the acid.

Pathway Diagram
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Figure 1: Proposed biosynthetic pathway of Methyl 2-nonenoate via the LOX pathway.

Analytical Methodologies
Accurate identification requires distinguishing Methyl 2-nonenoate from its acetylenic analog

(Methyl 2-nonynoate) and other C9 esters.

Extraction Protocol: HS-SPME
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For volatile analysis in Hops or Honey matrices, Headspace Solid-Phase Microextraction (HS-

SPME) is superior to solvent extraction as it avoids artifact formation.

Protocol:

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30

µm fiber.

Sample Prep: 2g sample in 20mL headspace vial + 10µL internal standard (e.g., 2-

heptanone).

Incubation: 40°C for 30 minutes with agitation (250 rpm).

Extraction: Expose fiber for 30 minutes at 40°C.

Desorption: 3 minutes at 250°C in GC injector (Splitless mode).

GC-MS Identification Parameters
Column: DB-5ms (Non-polar) or DB-Wax (Polar).

Retention Index (RI) on DB-5: ~1260 - 1270.

Mass Spectrum (EI, 70eV):

Molecular Ion: m/z 170 (Weak).

Base Peak: m/z 113 (Loss of methoxy group -OCH3 and rearrangement).

Diagnostic Ions: m/z 87, 139 (M-31).

Analytical Workflow Diagram
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Figure 2: Workflow for the isolation and identification of Methyl 2-nonenoate.

Industrial & Pharmacological Relevance[10]
Flavor & Fragrance

FEMA Number: 2725.

Use Level: Typically < 5 ppm in finished products.[3]

Function: Imparts "freshness" to melon, cucumber, and floral flavors. In fragrance, it replaces

the prohibited or restricted acetylenic esters (Methyl octine carbonate) due to sensitization

concerns, offering a safer "green violet" note.

Therapeutic Potential
While direct pharmacological data on Methyl 2-nonenoate is limited, its parent compound, 2-

Nonenoic Acid, and related medium-chain fatty acid esters exhibit:

Antimicrobial Activity: Disruption of bacterial cell membranes.

Fungal Inhibition: Evidenced by its production in Z. rouxii as a stress metabolite, suggesting

a role in competitive inhibition in sugar-rich matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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